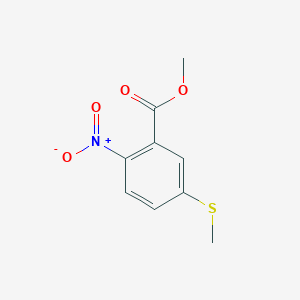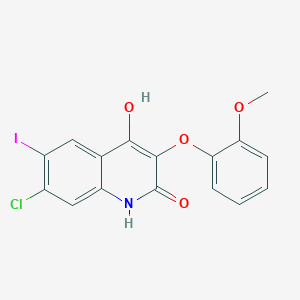
7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps may include halogenation, hydroxylation, and etherification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of halogenated positions.
Substitution: Nucleophilic or electrophilic substitution reactions at the chloro or iodo positions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce various functional groups at the chloro or iodo positions.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. Detailed studies on its molecular pathways and interactions are necessary to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for autoimmune diseases.
Iodoquinol: An antimicrobial agent with an iodine-substituted quinoline structure.
Uniqueness
7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
分子式 |
C16H11ClINO4 |
|---|---|
分子量 |
443.62 g/mol |
IUPAC 名称 |
7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H11ClINO4/c1-22-12-4-2-3-5-13(12)23-15-14(20)8-6-10(18)9(17)7-11(8)19-16(15)21/h2-7H,1H3,(H2,19,20,21) |
InChI 键 |
IVRSLCHITQKQBL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OC2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


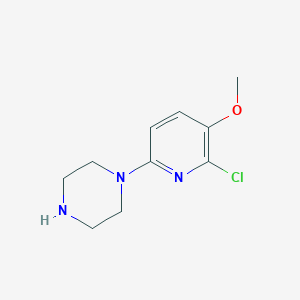


![6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869809.png)





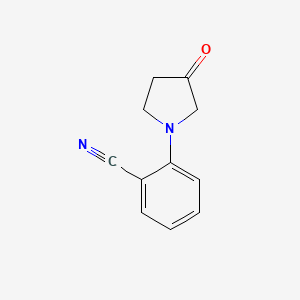

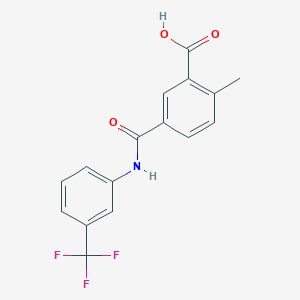
![3-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B13869852.png)
